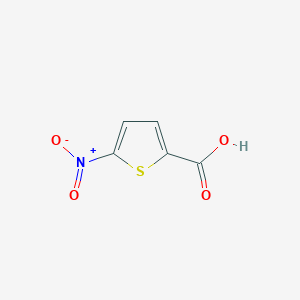

5-Nitrothiophene-2-carboxylic acid

Descripción general

Descripción

5-Nitrothiophene-2-carboxylic acid (CAS: 6317-37-9) is a nitro-substituted heterocyclic compound with the molecular formula C₅H₃NO₄S and a molecular weight of 173.15 g/mol . It is a yellow crystalline solid with a melting point range of 154–159°C and is commercially available with ≥98% purity . The compound features a thiophene ring substituted with a nitro group at the 5-position and a carboxylic acid at the 2-position, making it a versatile intermediate in medicinal chemistry. It is extensively used in synthesizing carboxamide derivatives for antibacterial, antitrypanosomal, and antitubercular applications . Its reactivity stems from the electron-withdrawing nitro group, which enhances electrophilic substitution and facilitates amide bond formation with amines or heterocyclic scaffolds .

Métodos De Preparación

Oxidation of 5-Nitro-2-Formylthiophene: Core Methodologies

The synthesis of 5-nitrothiophene-2-carboxylic acid predominantly revolves around the oxidation of 5-nitro-2-formylthiophene. Two primary approaches dominate the literature: hypohalide-mediated oxidation and permanganate-based oxidation .

Hypohalide-Mediated Oxidation

The hypohalide method, described in US Patent 4,220,793 and detailed by ChemicalBook , involves in situ generation of hypobromous acid (HOBr) to oxidize the aldehyde group to a carboxylic acid. This method is favored for its high yield and scalability.

Reaction Conditions and Procedure

A 250 mL flask charged with 15.7 g (0.1 mol) of 5-nitro-2-formylthiophene is mixed with 16.4 g (0.2 mol) sodium acetate, 16 mL glacial acetic acid, and 100 mL distilled water . The suspension is stirred vigorously at 40°C, and 16 g (0.1 mol) bromine is added dropwise over 15–20 minutes. The exothermic reaction raises the temperature to 70°C, and the mixture is maintained at 80°C for 1 hour. Post-reaction, the solution is acidified with HCl, extracted with ether, and recrystallized from a heptane/1,2-dichloroethane mixture to yield 17 g (98.5% crude) of product, with 81% recovery after purification .

Critical Parameters:

-

pH Control : Sodium acetate/acetic acid buffers maintain pH at 4.6, preventing side reactions .

-

Temperature : Gradual heating to 80°C ensures complete oxidation without degrading the thiophene ring.

-

Stoichiometry : A 1:1 molar ratio of aldehyde to bromine minimizes excess reagent waste .

Optimization Data

Table 1 summarizes key variables affecting yield and purity in hypohalide oxidation.

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 70–80°C | Higher temperatures accelerate oxidation but risk decomposition |

| pH | 4.5–5.0 | Prevents over-oxidation and byproduct formation |

| Bromine:Aldehyde | 1:1 | Excess bromine reduces selectivity |

| Reaction Time | 60–90 minutes | Prolonged time increases yield marginally |

Permanganate-Based Oxidation

Earlier methods employed potassium permanganate (KMnO₄) as the oxidant, as reported in J. Am. Chem. Soc. (1952) . While effective in laboratory settings, this method faces industrial limitations due to cost and waste generation.

Procedure and Limitations

5-Nitro-2-formylthiophene is treated with KMnO₄ in acidic or neutral media. Though yielding ~70–75% product, the method requires stoichiometric excess of permanganate, generating manganese dioxide sludge that complicates large-scale purification . Additionally, the strong oxidative conditions risk nitration or ring-opening side reactions.

Industrial-Scale Adaptations

Hypohalide Process Optimization

The hypohalide method’s scalability stems from its closed-loop reagent system and minimal byproducts. Sodium acetate acts as both a buffer and a phase-transfer catalyst, enhancing bromine’s solubility in the aqueous phase . Industrial reactors employ continuous stirring and temperature-controlled jacketed vessels to maintain optimal conditions.

Cost-Benefit Analysis

Table 2 compares hypohalide and permanganate methods on an industrial scale.

| Metric | Hypohalide Method | Permanganate Method |

|---|---|---|

| Yield (Crude) | 98.5% | 70–75% |

| Reagent Cost | $0.50/mol (Br₂) | $2.80/mol (KMnO₄) |

| Waste Generated | HBr (recyclable) | MnO₂ sludge |

| Scalability | High | Moderate |

Mechanistic Insights

Oxidation Pathway

The hypobromous acid (HOBr) generated from bromine and water mediates the aldehyde-to-carboxylic acid conversion via a two-step mechanism:

-

Aldehyde Hydration :

-

Oxidation by HOBr :

The sodium acetate buffer stabilizes the intermediate geminal diol, preventing retro-aldol reactions .

Side Reactions and Mitigation

Análisis De Reacciones Químicas

Substitution Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes nucleophilic acyl substitution, enabling the formation of esters, amides, and other derivatives.

Esterification

Reaction with alcohols under acidic or coupling conditions produces esters. For example:

- Methyl ester synthesis : Reacting 5-nitrothiophene-2-carboxylic acid with methanol and sulfuric acid yields methyl 5-nitrothiophene-2-carboxylate, a precursor for further derivatization .

| Reaction Type | Reagents/Conditions | Product | Yield/Notes | References |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl 5-nitrothiophene-2-carboxylate | Common industrial method |

Amidation

The carboxylic acid reacts with amines to form bioactive amides. For instance:

- Antitrypanosomal agents : Coupling with 4-(methylamino)-4-oxobut-2-en-1-ylamine using activating agents (e.g., EDCl/HOBt) produces N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, a compound showing potent activity against Trypanosoma brucei .

| Reaction Type | Reagents/Conditions | Product | Application | References |

|---|---|---|---|---|

| Amidation | Amine, EDCl, HOBt, DMF | 5-Nitrothiophene-2-carboxamide | Antitrypanosomal drug |

Reduction of the Nitro Group

The nitro group undergoes enzymatic and chemical reduction, influencing biological activity and synthetic utility.

Enzymatic Reduction

In bacterial systems, nitroreductases (e.g., Ddn) activate 5-nitrothiophene derivatives, releasing nitric oxide (NO), which confers antibacterial and antiparasitic effects .

| Reduction Type | Enzymatic System | Product/Outcome | Biological Role | References |

|---|---|---|---|---|

| Enzymatic | F420-dependent nitroreductase | NO release | Antibacterial activity |

Chemical Reduction

While direct chemical reduction data is limited in provided sources, analogous nitroheterocycles (e.g., nitrofurans) are reduced to amines using catalysts like Pd/C or NaBH₄ .

Comparative Reactivity

The nitro and carboxylic acid groups synergistically enhance reactivity compared to simpler thiophene derivatives:

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Thiophene-2-carboxylic acid | -COOH | Lacks nitro group; reduced electrophilic substitution |

| 5-Amino-2-thiophenecarboxylic acid | -NH₂, -COOH | Amino group enables diazotization; distinct redox behavior |

| 2-Nitrothiophene | -NO₂ | Lacks carboxylic acid; limited solubility/reactivity |

Key Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimalarial Activity

One of the most significant applications of 5-nitrothiophene-2-carboxylic acid is its potential as an antimalarial agent. Research has demonstrated that derivatives of this compound exhibit substantial activity against malaria-causing parasites, particularly Plasmodium falciparum and Plasmodium vivax .

A study highlighted the synthesis of several analogs of 5-nitrothiophene-2-carboxaldehyde, which showed unexpected antimalarial activity in laboratory evaluations. The compounds were tested using the Walter Reed Army Institute of Research primary mouse screen test, indicating their effectiveness in preventing and treating malaria .

Case Study: Antimalarial Efficacy

In a series of experiments, eighteen analogs derived from 5-nitrothiophene-2-carboxaldehyde were evaluated for their antimalarial properties. The results indicated that some compounds had significant activity against Plasmodium berghei, a model for human malaria, suggesting their potential for further development as therapeutic agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to synthesize various derivatives that have applications in pharmaceuticals and agrochemicals.

Synthesis of Derivatives

The compound can undergo various reactions, such as esterification and amidation, to produce derivatives with enhanced properties. For instance, methyl 5-nitrothiophene-2-carboxylate can be synthesized through Fischer esterification, which can then be utilized in further chemical transformations .

Laboratory Applications

The compound is also utilized in laboratory settings for various biochemical applications:

- Molecular Biology : It is used in PCR/qPCR methods due to its ability to act as a reagent in nucleic acid amplification processes.

- Cell Culture : Its derivatives are employed in cell culture protocols, enhancing growth conditions for specific cell types .

Mecanismo De Acción

The mechanism of action of 5-Nitrothiophene-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, derivatives of this compound may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The nitro group in 5-nitrothiophene-2-carboxylic acid distinguishes it from analogs with different substituents. Key comparisons include:

Key Insights :

- The nitro group enhances antibacterial and antiparasitic activity by increasing electrophilicity and enabling redox interactions in microbial targets .

- Trifluoromethyl substitution (electron-withdrawing but less polar) reduces antibacterial potency, highlighting the nitro group's critical role .

- Furan analogs (e.g., 5-nitrofuran-2-carboxylic acid) show target-specific differences, such as superior antitubercular activity but weaker antitrypanosomal effects compared to thiophene derivatives .

Key Insights :

- Coupling efficiency : Yields vary with substituents and coupling agents. HATU/EDCI generally outperform carbodiimide methods .

- Spectroscopic trends : Nitro groups show consistent IR peaks (~1,515–1,538 cm⁻¹), while carbonyl stretches (1,673–1,685 cm⁻¹) confirm amide formation .

Key Insights :

- 5-Nitrothiophene derivatives exhibit broader antiparasitic activity (e.g., against Trypanosoma cruzi) compared to furan analogs, which are more effective against Mycobacterium tuberculosis .

- Oral bioavailability : Nitrothiophene-based compounds (e.g., from ) demonstrate favorable pharmacokinetics in murine models, with HRMS-confirmed stability .

Actividad Biológica

5-Nitrothiophene-2-carboxylic acid (NTCA) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of NTCA, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications. The discussion is supported by data tables, case studies, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 173.15 g/mol

- CAS Number : 6317-37-9

These properties contribute to its reactivity and biological interactions.

Antibacterial Properties

Research has demonstrated that NTCA exhibits significant antibacterial activity against various strains of bacteria. A notable study focused on nitrothiophene carboxamide derivatives, which revealed that compounds related to NTCA showed potent effects against multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. .

Table 1: Antibacterial Activity of NTCA Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NTCA | E. coli | 0.3 µg/ml |

| NTCA | Klebsiella spp. | 0.5 µg/ml |

| NTCA | Shigella spp. | 0.4 µg/ml |

| NTCA | Salmonella spp. | 0.6 µg/ml |

These findings indicate that NTCA and its derivatives are effective in inhibiting bacterial growth, which is essential for developing new antibiotics.

The antibacterial activity of NTCA is primarily attributed to its activation by bacterial nitroreductases, specifically NfsA and NfsB in E. coli. This activation leads to the reduction of the nitro group, which is crucial for its bactericidal effects . The study also highlighted that modifications to the nitrothiophene structure can significantly influence the compound's interaction with bacterial efflux pumps, enhancing its efficacy against resistant strains.

Case Studies

-

Case Study on Efficacy Against Resistant Strains :

A study evaluated the effectiveness of NTCA against a panel of E. coli clinical isolates. The results showed that while many isolates were resistant to standard antibiotics, NTCA maintained activity, suggesting its potential as a novel therapeutic agent . -

In Vivo Efficacy :

In a mouse thigh infection model, NTCA demonstrated significant efficacy in reducing bacterial load compared to untreated controls. This underscores its potential for therapeutic use in treating bacterial infections .

Other Biological Activities

Beyond antibacterial properties, preliminary studies suggest that derivatives of NTCA may also exhibit antiviral activity. For instance, related compounds have been identified as inhibitors of RNase H activity associated with HIV-1 reverse transcriptase, indicating a broader spectrum of biological activity .

Table 2: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | NTCA | Inhibition of E. coli, Shigella |

| Antiviral | NACME derivatives | Inhibition of HIV-1 replication |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-nitrothiophene-2-carboxylic acid, and what are their respective yields and limitations?

- Methodological Answer : The compound is typically synthesized via nitration of thiophene-2-carboxylic acid using a mixture of nitric and sulfuric acids under controlled低温 conditions (0–5°C). Alternative routes include direct functionalization of thiophene derivatives. For example, Marques et al. (2002) demonstrated recrystallization by dissolving the acid in pyridine and allowing slow solvent evaporation over 20 days to yield X-ray-quality crystals . Reported yields range from 70–85%, though purification can be challenging due to nitro-group by-products. Industrial-scale nitration services are available for optimized batch production .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

- Methodological Answer : Store in airtight, light-resistant containers at temperatures <25°C. Avoid exposure to strong oxidizing agents, acids, or bases, as these may induce decomposition into sulfur oxides (SOₓ) and carbon oxides (COₓ) . Use fume hoods for handling, and employ personal protective equipment (PPE) including nitrile gloves and lab coats. Stability tests under inert atmospheres (e.g., N₂) are recommended for long-term storage studies.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Definitive for structural confirmation, as shown in pyridinium salt studies (dihedral angles: 7.5° and 3.5° between functional groups and the thiophene ring) .

- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric/symmetric stretches ~1520/1350 cm⁻¹).

- HPLC-UV : Purity assessment at λ ≈ 260 nm with C18 columns and acetonitrile/water mobile phases.

- NMR : ¹H NMR (DMSO-d₆) shows characteristic thiophene proton signals at δ 7.8–8.2 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from counterion interactions or solvent inclusion. Cross-validate using:

- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns.

- Differential Scanning Calorimetry (DSC) : Assess thermal stability and polymorph transitions.

- Computational refinement : Re-analyze data with updated software (e.g., SHELXL ) to correct historical errors. For example, SHELXPRO interfaces improve macromolecular model accuracy .

Q. What strategies optimize the recrystallization of this compound for X-ray quality crystals?

- Methodological Answer :

- Solvent selection : Pyridine or DMF/water mixtures yield high-quality crystals via slow evaporation .

- Temperature gradients : Gradual cooling from 50°C to 4°C reduces nucleation rates.

- Seed crystals : Introduce microcrystals to guide growth.

- Anti-solvent diffusion : Add ethanol dropwise to saturated solutions.

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at position 5 deactivates the thiophene ring, directing electrophilic attacks to the 3-position. Computational studies (e.g., Fukui indices) predict nucleophilic reactivity at the carboxylate group. In basic conditions, the carboxylic acid may act as a leaving group, enabling coupling reactions. Kinetic studies under varying pH and temperature are recommended to map reaction pathways .

Propiedades

IUPAC Name |

5-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEPVPOHGXLUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212509 | |

| Record name | 5-Nitro-2-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-37-9 | |

| Record name | 5-Nitro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6317-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-thenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6317-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-thenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-thenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-2-thenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL3FTQ5YCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.